[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane
Description
Chemical Name: [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane CAS No.: 7453-13-6 Molecular Formula: C₆H₁₄Cl₂OSi Molecular Weight: 201.168 g/mol
This organosilicon compound features a trimethylsilane group bonded to a mixed chloroethoxy-chloromethyl chain. Its dual chlorine substituents (one on the ethoxy group and another on the methyl group) make it reactive in substitution and silylation reactions. While its primary applications are in industrial and pharmaceutical research (e.g., as a precursor in antibody-drug conjugates ), detailed safety and physicochemical data remain sparse .
Properties
IUPAC Name |
1,3-dichloropropan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2OSi/c1-10(2,3)9-6(4-7)5-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJGYDIZXEYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane typically involves the reaction of chloromethyltrimethylsilane with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at silicon-bound chloride groups. Methanol serves as a nucleophile in industrial-scale reactions, replacing chloride to form methoxy-substituted products.
Key Reaction Pathway:
Mechanism :
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Step 1 : Methanol attacks the electrophilic silicon center, displacing chloride.
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Step 2 : Sequential substitution proceeds under elevated temperatures (118–155°C).
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Step 3 : Neutralization with amines (e.g., triethylamine) removes residual HCl, stabilizing the product .
Esterification with Alcohols
Industrial synthesis of chloromethyl trimethoxy silane involves esterification between [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane and methanol:
Optimized Conditions:
Critical Factors :
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Temperature Control : Incremental heating (4–6°C/h) prevents side reactions.
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Neutralizer Selection : Tri-n-butylamine reduces chloride content to 3 ppm, enhancing product stability.
Hydrolysis and Stability
While not directly documented in the provided sources, analogous silanes hydrolyze in aqueous conditions:
Implications :
By-Product Management
Hydrogen Chloride (HCl) :
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Generated during substitution (3 moles per mole of silane).
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Mitigation : Absorbed into recirculated water to form 30–35% HCl .
Industrial Relevance:
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Scalability : Patent CN105646564B demonstrates >99% yield at 155°C with tri-n-butylamine, validating industrial viability .
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Purity Standards : Gas chromatography (GC) confirms >98% purity, meeting pharmaceutical intermediate requirements.
Limitations:
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Thermal Sensitivity : Decomposition observed above 160°C necessitates precise thermal control.
Comparative Reactivity
Mechanistic Insights
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Silicon Electrophilicity : The Si center’s +IV oxidation state drives nucleophilic attacks.
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Steric Effects : Trimethylsilyl groups hinder substitution at the central silicon, favoring stepwise chloride displacement.
Scientific Research Applications
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the development of new biochemical assays.
Mechanism of Action
The mechanism of action of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl and chloroethoxy groups can undergo nucleophilic substitution, while the trimethylsilane group can stabilize reactive intermediates. These properties make the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane with structurally related organosilanes and chlorinated ethers:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₆H₁₄Cl₂OSi | 201.168 | Not Available | Not Available | Dual Cl substituents (ethoxy and methyl) |
| 2-Chloroethoxytrimethylsilane | C₅H₁₃ClOSi | 152.70 | 134 | 0.944 | Single Cl on ethoxy chain |
| Trichloro(chloromethyl)silane | Cl₃SiCH₂Cl | 198.41* | Not Available | 1.52* | Four Cl atoms (three on Si, one on methyl) |
| 1-(2-Chloroethoxy)-2-phenoxyethane | C₁₀H₁₃ClO₂ | 200.66 | Not Available | Not Available | Chloroethoxy-phenoxy ether (no Si) |
*Calculated values based on molecular formula.
Key Observations :
- Chlorine Substitution : The target compound’s dual Cl atoms enable diverse reactivity (e.g., nucleophilic substitutions), whereas 2-Chloroethoxytrimethylsilane (single Cl) is less reactive . Trichloro(chloromethyl)silane’s four Cl atoms make it highly reactive but moisture-sensitive .
- Steric Effects : The ethoxy group in the target compound may introduce steric hindrance compared to the more exposed chloromethyl group in trichloro(chloromethyl)silane.
- Silicon vs. Carbon Backbone: 1-(2-Chloroethoxy)-2-phenoxyethane lacks a silicon center, reducing its utility in silylation reactions but offering stability in ether-linked applications .
Target Compound :
- Reactivity : The dual Cl groups participate in sequential substitution reactions, making it valuable in synthesizing complex molecules (e.g., antibody-drug conjugates ).
- Applications: Potential use in pharmaceuticals (drug-linker systems) and polymer chemistry (crosslinking agent) .
2-Chloroethoxytrimethylsilane :
- Reactivity: Single Cl limits it to mono-substitution reactions. Ethoxy group enhances stability against hydrolysis compared to Si-Cl bonds.
- Applications : Intermediate in silicone production and surface modification .
Trichloro(chloromethyl)silane :
- Reactivity : Rapid hydrolysis due to three Si-Cl bonds, releasing HCl. Used in surface treatments and resin synthesis.
- Applications : Water-repellent coatings and adhesion promoters .
1-(2-Chloroethoxy)-2-phenoxyethane :
- Reactivity : Ether linkages resist hydrolysis; Cl can undergo aromatic substitution.
- Applications : Solvent or intermediate in organic synthesis .
Biological Activity
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a trimethylsilane group, which is known for its ability to enhance the stability and reactivity of organic compounds. The presence of chloromethyl and chloroethoxy groups suggests potential interactions with biological molecules, making it a candidate for various applications in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions. For example, it could interfere with kinases involved in cell proliferation, suggesting potential anticancer properties.
- Antimicrobial Activity : Similar silane compounds have shown effectiveness against various bacterial strains. The chlorine atoms in the structure may enhance binding affinity to microbial targets, leading to bactericidal effects.
Antimicrobial Studies
A study evaluated the antimicrobial activity of various silane compounds, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | S. aureus |
| This compound | 20 | E. coli |
Case Studies
- Case Study on Anticancer Activity : A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against ovarian cancer cells, with an IC50 value of 25 µM, indicating its potential as a therapeutic agent in oncology.
- Case Study on Enzyme Interaction : Another study explored the interaction of this silane compound with protein kinases. The results showed that it could effectively inhibit kinase activity by binding to the ATP-binding site, disrupting normal cellular signaling pathways.
Q & A
Basic: What are the recommended methods for synthesizing [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane?
Methodological Answer:
The synthesis typically involves reacting a chloromethyl precursor with trimethylsilane under controlled conditions. A standard procedure (adapted from silane synthesis methodologies) includes:
- Reaction Setup : Use a three-necked flask equipped with a reflux condenser, nitrogen inlet, and thermocouple. Anhydrous solvents (e.g., acetonitrile) and inert atmosphere (N₂) are critical to avoid hydrolysis .
- Reagents : Combine the chloromethyl precursor with trimethylchlorosilane (1.1 equiv) and a base like triethylamine (1.2 equiv) to neutralize HCl byproducts.
- Conditions : Stir at room temperature for 3–6 hours, monitoring completion via TLC or GC-MS.
- Purification : Extract with a non-polar solvent (e.g., hexane), wash with water, and distill under reduced pressure (bp: 97–98°C, density: 0.886 g/mL) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.1–0.3 ppm (trimethylsilyl group) and δ 3.5–4.0 ppm (chloromethyl and chloroethoxy groups).
- ¹³C NMR : Signals for Si–CH₂ (~5 ppm) and Cl–C–O (~70 ppm).
- FT-IR : Absorbance at ~1250 cm⁻¹ (Si–C), ~700 cm⁻¹ (C–Cl), and ~1100 cm⁻¹ (C–O–C).
- Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (C: 39.2%, H: 7.3%, Cl: 28.9%).
- Refractive Index and Density : Cross-check with literature (n²⁰D: 1.4180; d: 0.886 g/mL) .
Advanced: How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloromethyl group exhibits enhanced electrophilicity due to the electron-withdrawing effect of silicon, facilitating nucleophilic attack. Key considerations:
- Reactivity with Nucleophiles :
- In aqueous dioxane, the chloromethyl group reacts with thiols (e.g., L-cysteine) to form stable thioether bonds, albeit slowly (~24 hours at reflux) .
- Solvent polarity impacts reaction rates: polar aprotic solvents (e.g., DMF) accelerate substitution compared to non-polar media.
- Side Reactions : Competing elimination (e.g., HCl formation) may occur under basic conditions. Mitigate by using mild bases (e.g., NaHCO₃) and low temperatures.
- Monitoring : Use ³⁵Cl NMR or LC-MS to track substitution progress and identify intermediates .
Advanced: How can researchers resolve discrepancies in reported stability data of this compound under varying pH conditions?
Methodological Answer:
Contradictory stability reports (e.g., hydrolysis in acidic vs. neutral media) require systematic validation:
- Controlled pH Studies :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C.
- Monitor degradation via HPLC-UV (λ = 210 nm) or GC-FID, quantifying residual silane and hydrolysis products (e.g., silanols).
- Kinetic Analysis : Calculate half-lives (t₁/₂) using first-order kinetics. Example: At pH < 5, t₁/₂ may drop to <1 hour due to rapid HCl release, whereas at pH 7–9, t₁/₂ extends to >24 hours .
- Structural Confirmation : Isolate degradation products (e.g., via column chromatography) and characterize with MS and NMR to confirm hydrolysis pathways .
Advanced: What strategies optimize the use of this compound in multi-step syntheses involving moisture-sensitive intermediates?
Methodological Answer:
- Handling Protocols :
- Store under nitrogen or argon at –20°C. Pre-dry glassware and solvents (e.g., molecular sieves for THF).
- Use syringe pumps for controlled addition to avoid exothermic side reactions.
- In Situ Protection : Employ the silane as a temporary protecting group for alcohols or amines. For example, protect a hydroxyl group via silylation, perform subsequent reactions (e.g., Grignard), then deprotect with fluoride (TBAF) .
- Compatibility Check : Validate stability with other reagents (e.g., organometallics) using DSC to assess thermal decomposition risks .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.
- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite, then dispose as hazardous waste.
- Ventilation : Ensure continuous airflow to prevent accumulation of volatile HCl (generated during hydrolysis) .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
